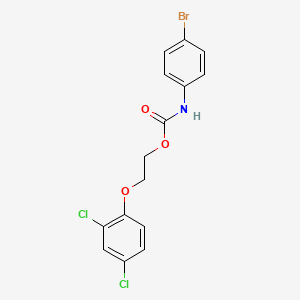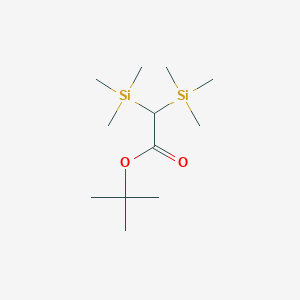![molecular formula C12H17BrO4S B15075169 Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate CAS No. 936322-70-2](/img/structure/B15075169.png)
Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate is a complex organic compound with the molecular formula C12H17BrO4S . This compound is part of a class of chemicals known for their unique bicyclic structures, which often exhibit interesting chemical and physical properties. It is primarily used in early discovery research and is considered a rare and unique chemical .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, methylation, and spirocyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acidic or basic conditions for hydrolysis .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives, while oxidation can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition or protein-ligand interactions.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate involves its interaction with specific molecular targets. The bromine and methylthio groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromospiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate
- Methyl 7-(methylthio)spiro[bicyclo[2.2.1]hept 5ene-2,2’-[1,3]dioxolane]-7-carboxylate
- Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
Uniqueness
Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate is unique due to its specific combination of functional groups and its spirocyclic structure. This uniqueness imparts distinct chemical reactivity and potential biological activity, making it valuable for specialized research applications .
Propriétés
Numéro CAS |
936322-70-2 |
|---|---|
Formule moléculaire |
C12H17BrO4S |
Poids moléculaire |
337.23 g/mol |
Nom IUPAC |
methyl 5'-bromo-7'-methylsulfanylspiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate |
InChI |
InChI=1S/C12H17BrO4S/c1-15-10(14)12(18-2)7-6-11(16-3-4-17-11)9(12)5-8(7)13/h7-9H,3-6H2,1-2H3 |
Clé InChI |
CRURLMDCGDFURD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C2CC(C1CC23OCCO3)Br)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


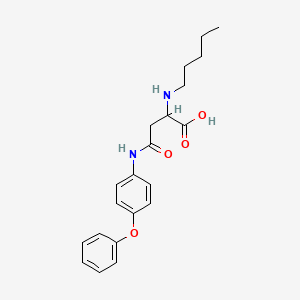
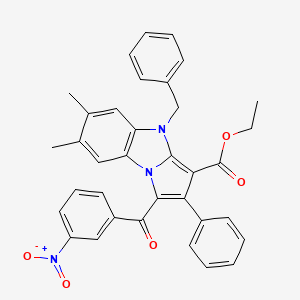
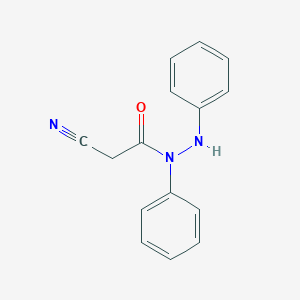
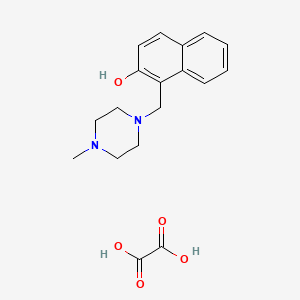
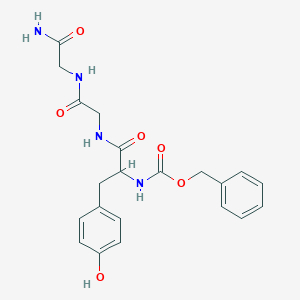
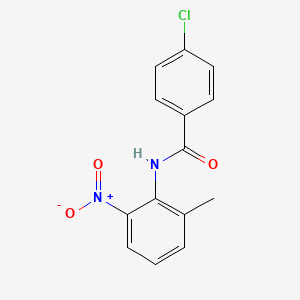
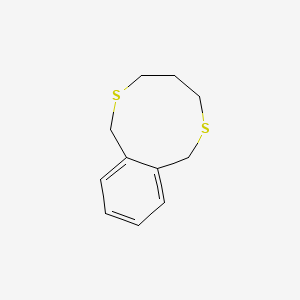
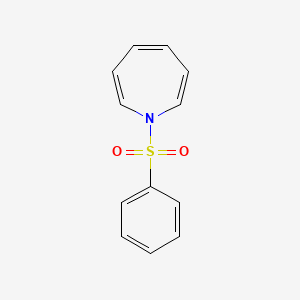
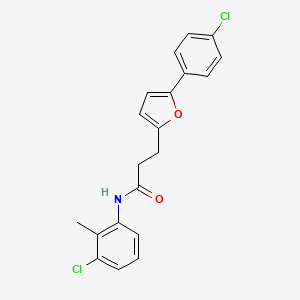
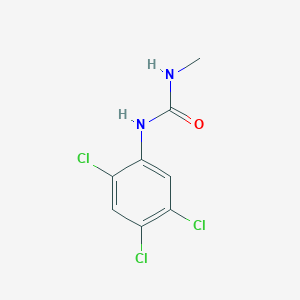
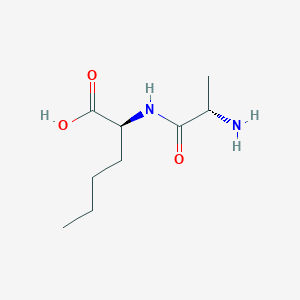
![2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B15075151.png)
